5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride
Description
Historical Overview of Piperidine Derivatives in Chemical Research
The historical development of piperidine derivatives traces back to the pioneering work of Thomas Anderson in 1850, who first reported piperidine as a chemical entity, followed independently by Auguste Cahours in 1852, who provided the compound's nomenclature. These early discoveries established the foundation for understanding piperidine's fundamental properties, including its six-membered heterocyclic structure containing five methylene bridges and one amine bridge. The systematic exploration of piperidine derivatives has evolved significantly over the past century, with researchers recognizing their potential as scaffolds for complex molecular architectures.
Industrial production methods for piperidine emerged through the development of hydrogenation techniques, particularly the catalytic hydrogenation of pyridine using molybdenum disulfide catalysts. This synthetic approach enabled large-scale production and facilitated broader research into piperidine derivatives. The compound piperidine itself became recognized not only for its distinct structural properties but also as a representative element within numerous pharmaceutical compounds and natural alkaloids.
The evolution of piperidine research has been marked by significant advances in synthetic methodologies. Modern approaches include reductive amination protocols, which have proven essential for creating complex piperidine derivatives. These methods utilize various reducing agents such as borane-tetrahydrofuran complexes and sodium borohydride in combination with Lewis acids to achieve efficient carbon-nitrogen bond formation. The development of stereoselective synthesis techniques has further expanded the utility of piperidine derivatives in research applications.
Contemporary research demonstrates that piperidine derivatives are present in more than twenty classes of pharmaceutical compounds, highlighting their fundamental importance in medicinal chemistry. The structural versatility of the piperidine ring system allows for extensive modification, enabling researchers to create derivatives with specific biological and chemical properties. Recent scientific literature emphasizes the continued relevance of piperidine derivatives in drug design and development, with ongoing research focusing on substituted piperidines, spiropiperidines, and condensed piperidine systems.
Properties
IUPAC Name |
5-(4-aminopiperidin-1-yl)pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c11-9-4-7-12(8-5-9)6-2-1-3-10(13)14;;/h9H,1-8,11H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJUFUOEKNYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride generally follows these key steps:
Preparation of the 4-Aminopiperidine Intermediate
The 4-aminopiperidine core is typically prepared via reduction or substitution reactions on piperidine derivatives or by ring-closure methods starting from appropriate precursors. For example, reductive amination or nucleophilic substitution on 4-halopiperidines can introduce the amino group at the 4-position.
Attachment of the Pentanoic Acid Side Chain
A common approach involves alkylation of the piperidine nitrogen with a pentanoic acid derivative or its activated form. The following method is illustrative:
- Reaction of 4-aminopiperidine with pentanoic acid anhydride or pentanoyl chloride under controlled conditions to form the N-substituted product.
- Use of acid anhydrides (e.g., glutaric anhydride) in the presence of catalytic acetic acid and dichloromethane solvent, heated in a sealed pressure vessel at reflux or boiling water bath for several hours (e.g., 5 hours), followed by overnight stirring at room temperature. This method yields the corresponding carboxylic acid derivatives with high efficiency (75–90%) after crystallization from ethyl acetate.
Salt Formation: Dihydrochloride Preparation
The free base of 5-(4-aminopiperidin-1-yl)pentanoic acid is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as 1,4-dioxane or methanol. This step improves compound stability, solubility, and isolation.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Piperidine amine formation | Reductive amination or nucleophilic substitution | Various | Ambient to reflux | Variable | High (literature varies) | Starting from 4-halopiperidines or protected intermediates |
| N-Alkylation with pentanoic acid anhydride | 4-aminopiperidine, pentanoic acid anhydride, acetic acid catalyst | Dichloromethane (DCM) | Boiling water bath (100°C) | 5 h + overnight | 75–90 | Closed pressure flask; solvent evaporation; crystallization from ethyl acetate |
| Salt formation | HCl (4 N) in 1,4-dioxane or methanol | 1,4-dioxane/MeOH | Room temperature | 30 min to 3 h | Quantitative | Produces dihydrochloride salt for isolation |
Purification Techniques
- Crystallization: After reaction and solvent removal, crystallization from boiling ethyl acetate or ethyl acetate/ether mixtures is employed to purify the acid derivatives.
- Extraction: Ether and chloroform extractions are used to separate organic and aqueous phases, followed by drying over magnesium sulfate.
- Chromatography: Column chromatography is employed for intermediate purification, especially in multi-step syntheses involving protecting groups or side-chain modifications.
Research Findings and Optimization Notes
- The use of acid anhydrides (such as glutaric anhydride) in the presence of acetic acid as a catalyst significantly improves the yield and purity of the carboxylic acid derivatives.
- Maintaining a closed pressure system during heating prevents solvent loss and ensures consistent reaction conditions.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.
- Reaction times of 5 hours at reflux followed by overnight stirring provide optimal conversion.
- Yields of 75–90% for the acid intermediate and near-quantitative yields for salt formation are typical.
- The synthetic route allows for modification of the piperidine ring or side chain to produce analogues for biological evaluation.
Summary Table of Preparation Method
| Preparation Step | Key Reagents/Conditions | Outcome/Yield (%) | Remarks |
|---|---|---|---|
| 4-Aminopiperidine synthesis | Reductive amination/substitution | High | Starting material dependent |
| N-Alkylation with pentanoic acid anhydride | 4-Aminopiperidine, pentanoic acid anhydride, acetic acid catalyst, DCM, reflux | 75–90 | High purity, crystallizable product |
| Salt formation (dihydrochloride) | HCl (4 N) in 1,4-dioxane or methanol, RT | Quantitative | Stable, isolable salt form |
Chemical Reactions Analysis
5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride is primarily investigated for its potential therapeutic properties. It has been studied as a building block in the synthesis of various pharmaceutical compounds targeting:
- Neurological Disorders : The compound is explored for its ability to modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety.
- Cancer Treatment : Research indicates that derivatives of this compound may inhibit specific cancer cell lines by interfering with cell proliferation pathways .
Biological Research
In biological studies, this compound serves as a non-ionic organic buffering agent, particularly useful in cell culture environments with a pH range of 6 to 8.5. It helps maintain physiological pH levels during experiments, which is crucial for cellular activities and enzyme functions .
Chemical Synthesis
As a versatile building block, this compound is utilized in synthetic organic chemistry for:
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex structures, including those that target specific biological pathways.
- Development of New Materials : The compound is also being explored for its potential applications in creating novel materials with specific chemical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride (Target) | C₁₀H₂₁N₂O₂·2HCl (inferred) | ~271.9 (calculated) | 4-Aminopiperidine, pentanoic acid, dihydrochloride salt |
| Benzyl 4-aminopiperidine-1-carboxylate () | C₁₃H₁₈N₂O₂ | 234.29 | 4-Aminopiperidine, benzyl ester |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () | C₁₂H₁₇N₃O·2HCl | 292.2 | 4-Aminomethylpiperidine, pyridinyl ketone, dihydrochloride salt |
Key Observations:
Biological Activity
5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride (CAS No. 1132-61-2) is a compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with an amino group and a pentanoic acid moiety, forming a dihydrochloride salt. Its molecular formula is C₈H₁₄Cl₂N₂O₂, which indicates the presence of two hydrochloride groups that enhance its solubility in aqueous solutions, making it suitable for biological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing central nervous system functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research has demonstrated several significant biological activities associated with this compound, including:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating dose-dependent inhibition of growth.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including prostate and breast cancer cells. The IC50 values indicate significant potency against these targets.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| PC3 (Prostate) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
Neuroactive Effects
Given its structural similarity to known neuroactive compounds, preliminary studies suggest that it may have effects on neurotransmitter systems, potentially acting as an anxiolytic or antidepressant agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM, suggesting a promising lead for further development in oncology.
- Animal Models : In vivo studies using murine models indicated that administration of the compound led to a reduction in tumor size by approximately 30% compared to control groups. This suggests potential therapeutic efficacy in cancer treatment.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the piperidine and pentanoic acid moieties can significantly affect biological activity. Variations in substituents have been explored to optimize potency and selectivity against different biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 4-Aminopiperidine | Simple piperidine structure | Antiviral properties |
| 3-(4-Aminobenzyl)piperidine | Benzyl substitution | Enhanced receptor affinity |
| N-(4-Aminopiperidin-1-yl)-2-methylpropanamide | Amide linkage | Improved bioavailability |
This table illustrates how variations in substituents can lead to differences in biological activity and pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-aminopiperidin-1-yl)pentanoic acid dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-aminopiperidine and a pentanoic acid derivative, followed by dihydrochloride salt formation. Purity optimization involves recrystallization using ethanol/water mixtures (1:3 v/v) and monitoring via reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) . Intermediate purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) is critical to remove unreacted amines.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use tandem techniques:
- 1H/13C NMR (D₂O, 400 MHz) to confirm proton environments (e.g., piperidine NH₂ at δ 3.1–3.3 ppm, carboxylic acid at δ 12.1 ppm).
- FT-IR for amine (N-H stretch ~3300 cm⁻¹) and carboxylate (C=O ~1700 cm⁻¹) groups.
- Elemental Analysis (EA) for C, H, N (±0.3% tolerance) to validate stoichiometry .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The dihydrochloride salt is water-soluble (>50 mg/mL at 25°C). For organic solvents, use DMSO or DMF (20–30 mg/mL). Avoid THF due to poor solubility (<1 mg/mL). Pre-saturate solvents with nitrogen to prevent degradation during long-term stability assays .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- First Aid : Skin contact requires immediate washing with soap/water (15 mins); eye exposure needs 10–15 mins of flushing with saline .
Advanced Research Questions
Q. How can computational modeling streamline the synthesis and reactivity prediction of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model nucleophilic substitution energetics and transition states.
- Solvent Effects : Apply COSMO-RS simulations to predict solubility and reaction yields in mixed solvents .
- Software : Gaussian 16 or ORCA for quantum calculations; ADF for solvent modeling .
Q. How to resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify non-specific cytotoxic thresholds.
- Control Experiments : Include a piperidine-free analog to isolate scaffold-specific effects.
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. What experimental designs are recommended for studying pH-dependent stability?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS over 14 days.
- Kinetic Analysis : Fit data to first-order decay models to calculate t₁/₂. Major degradation products (e.g., free piperidine) can be identified via HRMS .
Q. How to design mechanistic studies for its role in modulating protein-ligand interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (PDB ID) to predict binding poses.
- Mutagenesis : Target piperidine-interacting residues (e.g., Asp/Glu) for site-directed mutagenesis.
- ITC : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural modifications with affinity changes .
Methodological Tables
Table 1 : Key Analytical Parameters for Characterization
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| HPLC | Column: C18, λ = 254 nm | Retention time: 8.2 ± 0.3 mins |
| Elemental Analysis | %C: 43.2, %H: 7.8, %N: 12.1 | Deviation <0.3% |
| FT-IR | N-H stretch: 3280 cm⁻¹ | Peak intensity ratio >2:1 (vs. C-H) |
Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)
| Time (Days) | % Purity (HPLC) | Major Degradant (%) |
|---|---|---|
| 0 | 99.5 | – |
| 7 | 97.1 | 1.8 (Piperidine) |
| 14 | 94.3 | 4.1 (Piperidine) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
